molecular formula C14H21NO2 B12749486 1,3-Dimethyl-6-(2-methylphenyl)piperidine-3,4-diol CAS No. 128887-73-0

1,3-Dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

Cat. No.: B12749486
CAS No.: 128887-73-0
M. Wt: 235.32 g/mol
InChI Key: NCLIASQWOHIWQR-UHFFFAOYSA-N
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Description

BRN 4293723, also known by its chemical identifier 128887-73-0, is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRN 4293723 involves specific reaction conditions and reagents. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction proceeds through acidification to yield the target compound .

Industrial Production Methods: Industrial production of BRN 4293723 typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of advanced purification techniques is also common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: BRN 4293723 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert BRN 4293723 into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.

Scientific Research Applications

BRN 4293723 has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: BRN 4293723 is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of BRN 4293723 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

BRN 4293723 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as benzo[b]thiophene derivatives and chlorobenzene analogs share structural similarities with BRN 4293723.

    Uniqueness: The specific arrangement of functional groups and the presence of unique substituents make BRN 4293723 distinct from other similar compounds.

By understanding the detailed properties, reactions, and applications of BRN 4293723, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

128887-73-0

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

InChI

InChI=1S/C14H21NO2/c1-10-6-4-5-7-11(10)12-8-13(16)14(2,17)9-15(12)3/h4-7,12-13,16-17H,8-9H2,1-3H3

InChI Key

NCLIASQWOHIWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(C(CN2C)(C)O)O

Origin of Product

United States

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